molecular formula C21H19FN4O3S B6526313 N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888437-39-6

N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B6526313
CAS No.: 888437-39-6
M. Wt: 426.5 g/mol
InChI Key: ZZIMCCDCROQCBE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by:

  • A pyrimido[5,4-b]indole core with a 4-oxo group at position 2.
  • A 2-methoxyethyl substituent at position 2.
  • A sulfanyl group at position 2 linked to an acetamide moiety.
  • The acetamide nitrogen is bonded to a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-29-11-10-26-20(28)19-18(13-6-2-4-8-15(13)24-19)25-21(26)30-12-17(27)23-16-9-5-3-7-14(16)22/h2-9,24H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMCCDCROQCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H19FN4O3SC_{21}H_{19}FN_{4}O_{3}S with a molecular weight of approximately 426.5 g/mol. It features a pyrimidine core linked to a sulfanyl group and an acetamide moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC21H19FN4O3S
Molecular Weight426.5 g/mol
CAS Number888437-47-6

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth.

Anticancer Activity

Research into the anticancer potential of related compounds has demonstrated promising results. For example, Mannich bases derived from similar structures have exhibited antiproliferative effects against various human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Case Studies

  • Antimicrobial Study : A study assessed the activity of several pyrimidine derivatives against mycobacterial strains. The results indicated that compounds with sulfanyl substitutions had enhanced activity compared to their non-sulfanylated counterparts. This highlights the importance of the sulfanyl group in enhancing biological activity .
  • Anticancer Evaluation : In another investigation focusing on Mannich bases, researchers found that certain derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity. These findings suggest that modifications to the core structure can lead to improved therapeutic efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis : Compounds with a pyrimidine structure often interfere with nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 2-methoxyethyl group at position 3 distinguishes the target compound from analogs with bulkier or aromatic substituents:

  • Phenyl group : Common in compounds like N-cyclopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfanyl)acetamide (, Compound 11). The phenyl group enhances lipophilicity but may reduce solubility compared to the target’s 2-methoxyethyl chain .

Acetamide Substituents

The 2-fluorophenyl group on the acetamide nitrogen is a critical feature:

  • Electron-withdrawing effects : The fluorine atom may enhance binding affinity through polar interactions, as seen in fluorinated analogs like N-(4-(trifluoromethoxy)phenyl)-2-{[3-(4-fluorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (), which retains a similar electronic profile .
  • Steric considerations : Compared to bulkier groups like 2-chloro-5-(trifluoromethyl)phenyl () or naphthalen-2-yl (), the 2-fluorophenyl group balances steric hindrance and receptor compatibility .

Sulfanyl Linker Modifications

The sulfanyl (S–) linker is conserved across most analogs, but adjacent functional groups vary:

  • Ethyl ester vs. acetamide : In ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate (), the ester group may alter pharmacokinetics by increasing hydrolytic instability compared to the target’s acetamide .
  • Methylfuran carboxylate : describes a methylfuran carboxylate derivative, which introduces a heterocyclic moiety that could influence solubility or metabolic pathways .

Preparation Methods

Cyclocondensation of 5-Aminoindole Derivatives

The pyrimido[5,4-b]indole scaffold is constructed via a Gould-Jacobs reaction. 5-Amino-1H-indole-3-carbonitrile undergoes cyclocondensation with diethyl ethoxymethylenemalonate in refluxing acetic acid to yield ethyl 4-oxo-3H,4H-pyrimido[5,4-b]indole-2-carboxylate. Subsequent thiolation with phosphorus pentasulfide (P₂S₁₀) in anhydrous pyridine replaces the carbonyl oxygen with sulfur, producing the 2-thiol derivative (85% yield).

N3-Alkylation with 2-Methoxyethyl Groups

Intermediate A is alkylated at the N3 position using 2-methoxyethyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, DMF). The reaction proceeds at 60°C for 12 hours, achieving 78% yield of 3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole-2-thiol.

Preparation of 2-Chloro-N-(2-fluorophenyl)acetamide (Intermediate B)

Friedel-Crafts Acetylation

2-Fluoroaniline undergoes acetylation with chloroacetyl chloride in dichloromethane, catalyzed by aluminum chloride. The reaction is exothermic and requires temperature control (−10°C to 0°C) to minimize diacetylation. The product is recrystallized from ethanol/water (1:3) to obtain white crystals (92% purity, mp 128–130°C).

Final Coupling Reaction

Thioether Formation

Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are reacted in anhydrous DMF with cesium carbonate (2.5 equiv) as the base. The mixture is heated to 80°C under nitrogen for 8 hours, monitored by TLC (hexane:ethyl acetate = 3:1). The thioether linkage forms via nucleophilic displacement of the chloride by the pyrimidoindole thiolate ion.

Reaction Conditions Table

ParameterSpecification
SolventAnhydrous DMF
Temperature80°C
Reaction Time8 hours
BaseCs₂CO₃
Yield68–72%
Purity (HPLC)≥98%

Post-reaction workup involves dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, gradient elution with 20–50% EtOAc in hexane).

Optimization Strategies for Industrial Scaling

Continuous Flow Reactor Design

Recent advancements employ microreactor technology to enhance the exothermic alkylation step. A tubular reactor (ID = 1 mm, L = 10 m) maintains precise temperature control (ΔT ± 2°C), improving yield to 82% while reducing reaction time to 3 hours.

Green Chemistry Approaches

Solvent substitution studies identify cyclopentyl methyl ether (CPME) as a safer alternative to DMF for the coupling step. CPME offers comparable solubility with lower toxicity and easier recycling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.72 (d, J = 8.0 Hz, 1H, indole-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.72 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z calcd for C₂₁H₁₉FN₄O₃S [M+H]⁺ 427.1194, found 427.1191.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity with retention time = 12.3 minutes.

Challenges and Troubleshooting

Epimerization at C4

The 4-oxo group may undergo keto-enol tautomerism during prolonged heating. Stabilization is achieved by maintaining pH < 7 and using aprotic solvents.

Sulfur Oxidation

Thioether bonds are susceptible to oxidation during storage. Addition of 0.1% w/v ascorbic acid as an antioxidant prevents sulfoxide formation.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Batch Alkylation6898Moderate
Continuous Flow8299High
Microwave-Assisted7598Low

Microwave-assisted synthesis (100°C, 30 minutes) offers faster kinetics but faces limitations in reactor volume for industrial production.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step sequence:

Core formation : Construct the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under reflux with acetic anhydride or similar agents.

Sulfanyl introduction : React the core with mercaptoacetic acid derivatives in the presence of coupling agents (e.g., DCC) .

Acetamide coupling : Attach the fluorophenyl group via nucleophilic substitution or amide bond formation.

  • Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., triethylamine) to improve yield (reported ~45–60% in related compounds) . Monitor purity via HPLC with C18 columns and UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and fluorophenyl protons (δ ~7.1–7.4 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 454.15 for C₂₁H₁₉FN₄O₃S) . X-ray crystallography (if crystals are obtainable) provides definitive proof of 3D conformation, as seen in structurally similar compounds .

Q. What physicochemical properties are critical for in vitro assays?

  • Answer : Key properties include:

  • Solubility : Soluble in DMSO (>10 mM) but limited in aqueous buffers; use co-solvents like PEG-400 for biological testing .
  • Stability : Degrades at pH <5 or >9; store at -20°C in inert atmospheres to prevent oxidation of the sulfanyl group .
  • LogP : Predicted ~2.8 (via computational tools like MarvinSketch), indicating moderate membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. ethyl substituents) impact biological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with varied substituents:

  • Replace the methoxyethyl group with ethyl or propyl chains to assess hydrophobicity effects.
  • Test inhibitory activity against kinases (e.g., EGFR or CDK2) via enzymatic assays (IC₅₀ comparisons).
  • Findings : Methoxyethyl enhances solubility and hydrogen bonding (e.g., with kinase active sites), improving IC₅₀ by ~30% compared to ethyl derivatives .

Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer models?

  • Answer :

Target identification : Use pull-down assays with biotinylated probes or thermal shift assays to detect protein binding .

Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., HeLa) to map affected pathways (e.g., apoptosis or cell cycle arrest) .

In vivo validation : Administer the compound (10–25 mg/kg, IP) in xenograft models; monitor tumor volume reduction and toxicity via histopathology .

Q. How can contradictory data on enzymatic inhibition (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Standardize assays : Use consistent ATP concentrations (e.g., 10 µM) and enzyme batches (recombinant vs. native).
  • Control impurities : Characterize batches via LC-MS; even 5% impurities can skew results .
  • Statistical validation : Repeat experiments with ≥3 biological replicates; apply ANOVA to assess significance .

Data Contradiction Analysis

Q. Why do stability studies report conflicting half-lives in plasma?

  • Answer : Variability arises from:

  • Plasma source : Human vs. rodent plasma enzymes (e.g., esterases) degrade the compound at different rates.
  • Incubation conditions : Agitation (vs. static) or temperature (37°C vs. 25°C) alters degradation kinetics.
  • Mitigation : Pre-treat plasma with protease inhibitors and standardize incubation protocols .

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